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Cat. No.: B140605 Get Quote

Introduction

Ethyl nitroacetate (NO₂CH₂CO₂C₂H₅) is a highly valuable and versatile C2-synthon in modern

organic synthesis.[1] Its utility stems from the presence of two key functional groups: an active

methylene group flanked by a nitro and an ester group, and a nitro group that can be readily

transformed into an amine.[1] This unique structure allows ethyl nitroacetate to serve as a

precursor for a wide array of complex molecules, including unnatural α-amino acids, γ-

oxoacids, and various heterocyclic systems.[1][2][3] These application notes provide an

overview of its primary uses, detailed experimental protocols for key transformations, and

quantitative data to guide researchers in drug development and synthetic chemistry.

Synthesis of α-Amino Acids
One of the most significant applications of ethyl nitroacetate is its use as a glycine template

for the synthesis of both natural and unnatural α-amino acids.[4] The general strategy involves

the introduction of a desired side chain at the α-carbon, followed by the reduction of the nitro

group to a primary amine.

Synthesis of Cα-Monosubstituted α-Amino Esters
This approach involves a condensation reaction with aldehydes or acetals to form ethyl 2-

nitroacrylates, which are then reduced.[4]
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Aldehyde/Acet
al

Condensation
Conditions

Reduction
(NaBH₄) Yield

Final α-Amino
Ester Yield
(from
nitroacrylate)

Reference

Benzaldehyde
TiCl₄, Pyridine,

THF, 0°C to RT

85% (for

nitroacrylate)

70% (Zn/HCl

reduction)
[4]

4-

Methoxybenzald

ehyde

Neat, 150°C, 9h
55% (for

nitropropanoate)
Not specified [5]

Furfural
TiCl₄, Pyridine,

THF

48% (overall,

one-pot)
Not specified [4]

(Dimethoxymeth

yl)benzene
Neat, 160°C, 9h

35% (for

nitropropanoate)
Not specified [5]

Condensation: To a solution of benzaldehyde (1 eq) and ethyl nitroacetate (1.2 eq) in dry

THF under an inert atmosphere, add pyridine (2 eq). Cool the mixture to 0°C and add

titanium tetrachloride (TiCl₄, 1.5 eq) dropwise. Allow the reaction to warm to room

temperature and stir for 12 hours. Quench the reaction with water and extract with ethyl

acetate. The organic layers are combined, washed with brine, dried over MgSO₄, and

concentrated to yield crude ethyl 2-nitro-3-phenylacrylate.

Reduction of Alkene: Dissolve the crude nitroacrylate in ethanol. Add sodium borohydride

(NaBH₄, 3 eq) portion-wise at 0°C. Stir for 2 hours at room temperature. Acidify the mixture

with 10% HCl and extract with ethyl acetate. The combined organic layers are washed, dried,

and concentrated to give ethyl 2-nitro-3-phenylpropanoate (6a).[5]

Reduction of Nitro Group: Dissolve the resulting nitro ester in ethanol. Add zinc dust (5 eq)

followed by the slow addition of concentrated HCl at 0°C. Stir the mixture at room

temperature overnight. Filter the reaction mixture, neutralize the filtrate with a saturated

NaHCO₃ solution, and extract with ethyl acetate. The organic phase is dried and

concentrated to yield the target α-amino ester. Purification can be achieved by column

chromatography.
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Synthesis of Cα,α-Disubstituted α-Amino Acids
This method is crucial for creating sterically hindered amino acids. It involves a sequential or

one-pot double alkylation of ethyl nitroacetate, followed by reduction and hydrolysis.[6]

Alkylating Agent Base / Conditions Yield

Benzyl Bromide (2.2 eq)
DIEA, TBAI (cat.), MeCN,

reflux, 24h
95%

Ethyl Bromoacetate (2.2 eq)
DIEA, TBAI (cat.), MeCN,

reflux, 24h
89%

tert-Butyl Bromoacetate (2.2

eq)

DIEA, TBAI (cat.), MeCN,

reflux, 24h
85%

DIEA: N,N-Diisopropylethylamine; TBAI: Tetrabutylammonium iodide

Dialkylation: To a solution of ethyl nitroacetate (1 eq) in acetonitrile (MeCN), add N,N-

diisopropylethylamine (DIEA, 2.2 eq), a catalytic amount of tetrabutylammonium iodide

(TBAI), and benzyl bromide (2.2 eq). Reflux the mixture for 24 hours. After cooling, dilute

with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the

organic layer over MgSO₄ and concentrate under reduced pressure. Purify the crude product

by flash chromatography to obtain ethyl 2,2-dibenzyl-2-nitroacetate.

Nitro Group Reduction: Dissolve the dialkylated nitro ester in acetic acid. Add zinc dust (10

eq) portion-wise while maintaining the temperature below 40°C with an ice bath. Stir for 3

hours at room temperature. Filter off the excess zinc and inorganic salts and wash with ethyl

acetate. Concentrate the filtrate in vacuo.

Saponification: Dissolve the resulting amino ester in a 2:1 mixture of ethanol and water. Add

potassium hydroxide (KOH, 2M solution) and reflux for 4 hours. Cool the solution and acidify

to pH ~6 with concentrated HCl to precipitate the amino acid. Collect the solid by filtration

and wash with cold water to yield α,α-dibenzylglycine.
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The carbanion generated from ethyl nitroacetate is an excellent nucleophile for 1,4-conjugate

addition (Michael reaction) to α,β-unsaturated carbonyl compounds and other electron-deficient

olefins.[7][8] This reaction is fundamental for constructing 1,5-dicarbonyl compounds and

related structures.[7]

Ethyl Nitroacetate
(Michael Donor)

Base
(e.g., DBU, Et₃N) Enolate Formation

Base

α,β-Unsaturated Ketone
(Michael Acceptor)

Conjugate Addition

Protonation

Michael Adduct
(γ-nitro-δ-ketoester)

Nef Reaction or
Denitration

γ-Oxoacid or Ester
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Click to download full resolution via product page

Reaction Setup: In a round-bottom flask, dissolve chalcone (1 eq) and ethyl nitroacetate
(1.1 eq) in ethanol.

Addition of Base: Add a catalytic amount of a suitable base, such as triethylamine (Et₃N) or

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC).

Work-up: Upon completion, concentrate the solvent under reduced pressure. Dissolve the

residue in ethyl acetate and wash with 1M HCl and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The

resulting crude product, a γ-nitro ketone, can be purified by crystallization or column

chromatography. This adduct can be further transformed, for instance, into γ-oxoacids.[2]

Synthesis of Heterocycles
Ethyl nitroacetate is a precursor for various heterocyclic compounds, most notably

isoxazolines and isoxazoles.[9] The reaction with electron-deficient olefins can be directed

towards either Michael addition or a [3+2] cycloaddition-condensation pathway, depending on

the reaction conditions.[9][10]

Olefin Base / Catalyst Time (h)
Michael
Adduct (%)

Isoxazoline
(%)

Methyl Acrylate DBU (cat.) 0.5 95 5

Methyl Acrylate DBU (cat.) 24 10 90

Methyl Acrylate
DBU/Cu(OAc)₂

(cat.)
0.5 0 >99

Acrylonitrile DBU (cat.) 24 90 10
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Note: The reaction often initially forms the Michael adduct, which then converts to the

isoxazoline over time. Copper catalysis significantly accelerates the cycloaddition pathway.[9]

Catalyst System: In a flask, add ethyl nitroacetate (1 eq), styrene (1.2 eq), and a catalytic

amount of DBU (0.1 eq) and copper(II) acetate (0.05 eq) in ethanol.

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by

TLC, observing the consumption of starting materials and the formation of the isoxazoline

product.

Work-up: After the reaction is complete (typically 1-2 hours), filter the mixture to remove the

catalyst. Concentrate the filtrate in vacuo.

Purification: Dissolve the residue in a suitable solvent like dichloromethane and wash with

water. Dry the organic layer, concentrate, and purify the crude product by column

chromatography on silica gel to yield the desired isoxazoline.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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